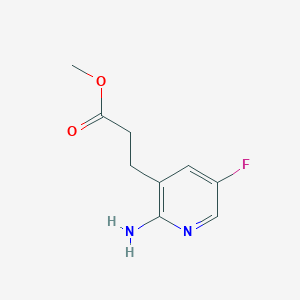

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Descripción

Propiedades

IUPAC Name |

methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h4-5H,2-3H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQARTJZEXCQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(N=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258386 | |

| Record name | Methyl 2-amino-5-fluoro-3-pyridinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228665-99-3 | |

| Record name | Methyl 2-amino-5-fluoro-3-pyridinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-fluoro-3-pyridinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate involves several steps. One common synthetic route includes the reaction of 2-amino-5-fluoropyridine with a suitable esterifying agent under controlled conditions . The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Research indicates that compounds containing fluorinated pyridine rings can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the amino group may enhance interaction with biological targets .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially useful in developing new antibiotics .

- Neurological Applications : Given the structure's resemblance to known neuroactive compounds, it may be investigated for potential effects on neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on Anticancer Properties :

- Antimicrobial Efficacy Testing :

Mecanismo De Acción

The mechanism of action of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and fluoropyridine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine Cores

(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate

This compound (CAS: 1228670-23-2) shares the 2-amino-5-fluoropyridine core but replaces the saturated propanoate ester with an α,β-unsaturated acrylate group. Key differences include:

- Molecular Weight: 196.18 (acrylate) vs. ~198.20 (propanoate, calculated).

- Reactivity: The acrylate’s conjugated double bond may enhance participation in cycloaddition or Michael addition reactions compared to the propanoate.

- Commercial Availability: Unlike the discontinued propanoate, the acrylate is available in gram-scale quantities .

Table 1: Comparison of Pyridine-Based Esters

Esters with Varied Aromatic Substituents

Methyl 3-phenylpropanoate

This compound (listed in ) replaces the pyridine ring with a phenyl group. Key distinctions include:

- Applications : Simpler esters like this are often used as intermediates in fragrance or pharmaceutical synthesis, whereas the pyridine derivatives may target niche medicinal chemistry applications .

2-Fluorobenzyl 2-phenylacetate

This fluorinated benzyl ester () highlights the impact of fluorine placement. The fluorine on the benzyl group (vs.

Commercial and Stability Considerations

For example:

- Stability: The propanoate’s saturated ester may offer hydrolytic stability over the acrylate, but its discontinued status implies unresolved commercial or synthetic hurdles.

- Synthetic Complexity: The amino and fluorine substituents on the pyridine ring likely require multi-step functionalization, increasing production costs .

Actividad Biológica

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, biological properties, and therapeutic applications based on diverse scientific literature.

Structural Overview

Chemical Structure

this compound is characterized by a pyridine ring substituted with an amino group and a fluorine atom, contributing to its unique reactivity and biological profile. The molecular formula is with a molecular weight of 198.19 g/mol .

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H11FN2O |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX (to be provided by chemical databases) |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available precursors including 5-fluoro-2-pyridinamine and methyl acrylate.

- Reaction Conditions : The reaction may utilize standard coupling agents or catalysts to facilitate the formation of the ester bond while ensuring the amino group is retained.

- Purification : Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

- Receptor Modulation : It may also modulate receptor activity, impacting neurotransmitter systems and influencing neuroinflammation .

Pharmacological Studies

Recent studies have highlighted several key areas where this compound exhibits biological activity:

- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .

- Neuroprotective Effects : In animal models, it has demonstrated protective effects against neuroinflammation, potentially useful for treating conditions like Alzheimer's disease .

- Kynurenine Pathway Modulation : It has been noted for its role in modulating the kynurenine pathway, which is crucial in neuroinflammatory responses and could be a target for psychiatric disorders .

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound significantly reduces the viability of glioblastoma cells, suggesting its potential as a therapeutic agent against aggressive brain tumors .

- Animal Models : In a study assessing neuroprotective effects, administration of this compound reduced markers of inflammation and apoptosis in rodent models of traumatic brain injury .

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methyl 2-amino-3-(pyrimidin-5-yl)propanoate | Antiviral and anticancer activity | Different heterocyclic structure |

| Methyl 4-(aminomethyl)-benzoate | Antimicrobial properties | Lacks fluorine substitution |

Q & A

Basic Questions

Q. What established synthetic routes are used to prepare Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, and how are reaction conditions optimized for yield?

- Methodology : The compound is synthesized via esterification of propanoic acid derivatives followed by coupling with 2-amino-5-fluoropyridine intermediates. Key steps include:

- Esterification : Use of sodium hydride and methyl iodide in DMF to esterify carboxylic acid precursors, achieving yields >80% under optimized conditions .

- Coupling : Palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the fluoropyridine moiety. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm (methylene protons of the propanoate chain), δ 6.5–8.0 ppm (fluoropyridine aromatic protons), and δ 5.0–5.5 ppm (amine protons, if not protected).

- ¹⁹F NMR : A singlet near δ -120 ppm confirms the fluorine substituent’s position on the pyridine ring.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the compound’s structure using programs like SHELX?

- Approach :

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) to reduce thermal motion artifacts.

- Refinement : Use SHELXL for iterative refinement, focusing on R-factors (R₁ < 5%) and electron density maps to identify disorder or twinning. For ambiguous regions, validate with spectroscopic data (e.g., NMR coupling constants) .

- Validation : Check for hydrogen bonding networks (e.g., amine-ester interactions) and compare bond lengths/angles with similar pyridine derivatives in the Cambridge Structural Database .

Q. What computational strategies predict the compound’s interaction with biological targets, and how are these validated experimentally?

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) or receptors (e.g., GPR55). Focus on hydrogen bonding with the amine/fluorine groups and hydrophobic interactions with the pyridine ring.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA calculations).

- Experimental Validation :

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) or cell-based models (e.g., receptor activation via cAMP signaling) .

Q. How can derivatives of this compound be designed to enhance pharmacokinetic properties, and what in vitro models assess their efficacy?

- Derivatization Strategies :

- Ester → Amide Conversion : Replace the methyl ester with a tert-butyl amide to improve metabolic stability.

- Fluorine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 5-position to modulate lipophilicity and target affinity.

- Evaluation Models :

- ADME Profiling : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability.

- Efficacy Testing : Screen derivatives against cancer cell lines (e.g., MCF-7) or bacterial strains to identify structure-activity relationships (SAR) .

Q. What analytical workflows resolve contradictions in reaction yields or purity during scale-up synthesis?

- Troubleshooting Workflow :

- HPLC-MS : Monitor for byproducts (e.g., dehalogenated or oxidized species) during scale-up. Adjust reaction stoichiometry (e.g., excess methyl iodide) to suppress side reactions.

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using response surface methodology (RSM) to maximize yield and purity.

- Crystallization Screening : Test solvents (e.g., ethanol/water mixtures) to improve crystal habit and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.